2-Fluoro-4-phenylbenzoic acid
Overview
Description
2-Fluoro-4-phenylbenzoic acid is an aromatic carboxylic acid with the molecular formula C13H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions are substituted by a fluorine atom and a phenyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluorobenzoic acid can be coupled with phenylboronic acid under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction, due to its efficiency and versatility, is likely a preferred method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols.
Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce aldehydes, ketones, or alcohols.
Scientific Research Applications
2-Fluoro-4-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the phenyl group, making it less complex.
4-Phenylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-4-methylbenzoic acid: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-Fluoro-4-phenylbenzoic acid is unique due to the presence of both the fluorine atom and the phenyl group. This combination can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
2-Fluoro-4-phenylbenzoic acid (CAS Number: 505082-76-8) is an aromatic carboxylic acid that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. The compound's unique structure, characterized by the presence of a fluorine atom and a phenyl group, enhances its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H9F O2, with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom can significantly influence the compound's interaction with biological targets, enhancing binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The fluorine substitution increases lipophilicity, which may facilitate membrane permeability and enhance interactions with target proteins.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes, potentially disrupting metabolic pathways.
- Receptor Modulation : The compound has been shown to act as a positive allosteric modulator on certain G protein-coupled receptors (GPCRs), enhancing their signaling pathways .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic functions essential for bacterial survival.
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. The compound's structural features may allow it to interact with cancer-specific targets, leading to cell cycle arrest and programmed cell death .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Fluorobenzoic Acid | Lacks phenyl group | Weaker biological activity |
4-Phenylbenzoic Acid | Lacks fluorine atom | Different reactivity profile |
2-Fluoro-4-methylbenzoic Acid | Similar structure but with a methyl group | Potentially similar but less potent |
The comparison highlights that the unique combination of the fluorine atom and phenyl group in this compound contributes to its enhanced biological activity compared to its analogs.
Case Studies
- Antimicrobial Activity Study : In a study assessing various benzoic acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Anticancer Research : A recent investigation into the effects of this compound on breast cancer cell lines indicated that it could induce apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-fluoro-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXYYOULFLHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464386 | |
Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-76-8 | |
Record name | 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505082-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.